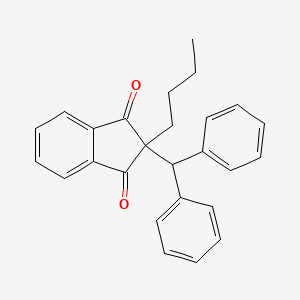

2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-substituted indene-1,3(2H)-diones, often involves palladium-catalyzed carbonylative annulation reactions using phenyl formate as a CO source, showcasing a broad substrate scope and yielding good to excellent results (Ying Zhang et al., 2015). Another method employs photo redox-mediated one-pot synthesis techniques using polyoxometalate as a catalyst for the synthesis of related diphenyl substituted diones, demonstrating an economical and scalable approach (Santu Das et al., 2016).

Molecular Structure Analysis

The molecular structure of similar β-diketones has been elucidated through X-ray crystallography, revealing cis-diketo (Z,Z) conformations with specific carbonyl-carbonyl dihedral angles, underscoring the importance of molecular geometry in understanding the compound's chemical behavior (J. Emsley et al., 1987).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including 1,3-dipolar cycloaddition with non-stabilized azomethine ylides, leading to highly regioselective products of potential anti-tumor properties (A. S. Girgis, 2009). Reactions with phosphonium ylides result in the formation of mixtures of diastereomers, showcasing the compound's reactivity towards different reagents (F. Osman et al., 2007).

Physical Properties Analysis

Studies on related compounds, such as the dissociation mechanisms of protonated trans-1,4-diphenyl-2-butene-1,4-dione, offer insights into the fragmentation pathways and rearrangements, contributing to the understanding of the compound's stability and reactivity under various conditions (Lianming Wu et al., 2006).

Chemical Properties Analysis

The compound's chemical properties can be inferred from the study of related β-diketone interactions, which display distinct structural and electronic characteristics important for its reactivity and potential applications (J. Emsley et al., 1987). The regioselective synthesis of dispiro derivatives through 1,3-dipolar cycloaddition reactions further highlights the compound's versatile chemical properties (A. S. Girgis, 2009).

科学的研究の応用

Electrophilic Reactivity in Organic Synthesis

The reactivity of 1,2-dicarbonyl compounds, akin to the structural framework of 2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione, has been explored in the context of Friedel−Crafts reactions. These compounds, when reacted with benzene in the presence of a strong acid, yield gem-diphenylated ketones, showcasing their potential as electrophilic agents in organic synthesis (Ohwada et al., 1996).

Structural and Mechanistic Insights in Chemistry

The behavior of similar dione structures towards phosphonium ylides under dry conditions has been studied, revealing complex reaction mechanisms and the formation of various diastereomers. This research provides valuable insights into the structural dynamics and potential applications of such compounds in synthetic organic chemistry (Osman & El-Samahy, 2007).

Applications in Photochromism and Photomagnetism

A derivative of 2-butyl-2-(diphenylmethyl)-1H-indene-1,3(2H)-dione demonstrated remarkable photochromic properties in a single crystalline phase, transitioning from yellow to green upon UV exposure. This transition also resulted in the generation of a stable organic radical, detected by electron spin resonance spectroscopy, indicating potential applications in photomagnetic devices and photoresponsive materials (Xu et al., 2002).

Molecular Structure and Optical Properties

The molecular structure and vibrational properties of 2,3-dihydro-1H-indene and its dione derivative have been analyzed through density functional theory calculations. These studies shed light on the reactivity and polar characteristics of such compounds, supporting their use in materials science and molecular electronics (Prasad et al., 2010).

特性

IUPAC Name |

2-benzhydryl-2-butylindene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O2/c1-2-3-18-26(24(27)21-16-10-11-17-22(21)25(26)28)23(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,23H,2-3,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREHBQCELBKDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)C2=CC=CC=C2C1=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzhydryl-2-butylindene-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

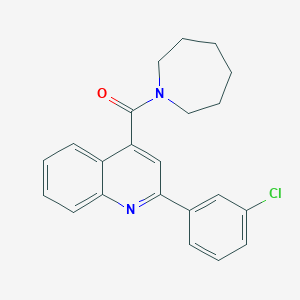

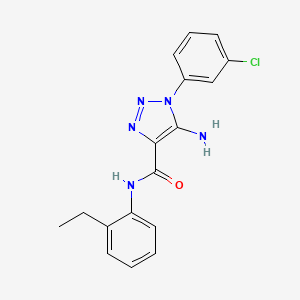

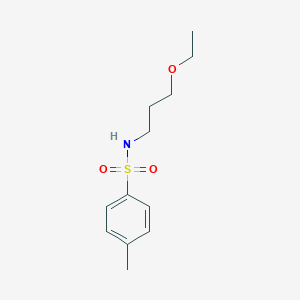

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)

![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)